Brigatinib-13C6 is a stable isotope-labeled analogue of brigatinib, a potent small-molecule inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). Originally developed by Ariad Pharmaceuticals, brigatinib has gained FDA approval for treating metastatic non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors. The compound's unique structure and mechanism of action make it a significant player in targeted cancer therapies.
Brigatinib was first synthesized and characterized by Ariad Pharmaceuticals and is now marketed under the brand name Alunbrig. The compound has been extensively studied for its pharmacokinetics and efficacy against various cancer cell lines, particularly those resistant to other therapies.
Brigatinib-13C6 falls under the category of anaplastic lymphoma kinase inhibitors and epidermal growth factor receptor inhibitors. It is classified as a tyrosine kinase inhibitor, specifically designed to target ALK fusions associated with NSCLC.
The synthesis of brigatinib-13C6 involves several key steps that incorporate stable carbon isotopes into the molecular structure. The process typically begins with the preparation of precursors such as N-desmethyl brigatinib, which can be synthesized through established chemical routes.
The molecular formula for brigatinib-13C6 is , with a molar mass of approximately 590.06 g/mol. The compound retains the structural features of brigatinib, including:
The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.
Brigatinib-13C6 participates in various chemical reactions that are essential for its function as a kinase inhibitor. Key reactions include:
Analytical methods such as mass spectrometry and HPLC are employed to monitor these reactions, providing data on reaction kinetics and product formation.
Brigatinib functions as a dual inhibitor of ALK and mutated EGFR, effectively blocking signaling pathways that promote tumor growth.
Clinical studies indicate that brigatinib exhibits significant antitumor activity in patients with ALK-positive NSCLC, leading to improved outcomes compared to traditional therapies.
Brigatinib-13C6 is characterized by:
Key chemical properties include:
Relevant analyses include spectroscopic techniques that confirm structural integrity and purity.
Brigatinib-13C6 is primarily utilized in scientific research aimed at understanding the pharmacokinetics and dynamics of brigatinib. Its applications include:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2